molecular formula C11H14OS B472512 4'-(n-Propylthio)acetophenone CAS No. 15560-09-5

4'-(n-Propylthio)acetophenone

Cat. No. B472512
CAS RN: 15560-09-5
M. Wt: 194.3g/mol
InChI Key: GKOZDQSADYIDIG-UHFFFAOYSA-N
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Description

4’-(n-Propylthio)acetophenone is a derivative of acetophenone, which is an aromatic ketone. It is a colorless, viscous liquid and is a precursor to useful resins and fragrances . The molecular formula of 4’-(n-Propylthio)acetophenone is C11H14O .


Synthesis Analysis

The synthesis of acetophenone derivatives, such as 4’-(n-Propylthio)acetophenone, can involve α-bromination reactions . For instance, 4-chloro-α-bromo-acetophenone can be synthesized at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .


Molecular Structure Analysis

The molecular structure of 4’-(n-Propylthio)acetophenone can be viewed using Java or Javascript . The molecular weight of this compound is 162.2283 .


Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds like acetophenone is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .


Physical And Chemical Properties Analysis

Physical properties of acetophenone, the parent compound of 4’-(n-Propylthio)acetophenone, include characteristics like mass, color, and volume . Chemical properties include its ability to react to form new substances .

Mechanism of Action

While the specific mechanism of action for 4’-(n-Propylthio)acetophenone is not mentioned in the retrieved papers, acetophenone, in general, has been found to interact with R-specific alcohol dehydrogenase .

Safety and Hazards

While specific safety data for 4’-(n-Propylthio)acetophenone was not found, acetophenone is classified as a combustible liquid, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life . Precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Future Directions

Acetophenone and its derivatives, including 4’-(n-Propylthio)acetophenone, have potential applications in various areas of life sciences . They can be used as starting materials in the synthesis of various heterocycles . Furthermore, α-bromination reactions on acetophenone derivatives have been successfully conducted in undergraduate organic chemistry experiments, indicating potential for educational applications .

properties

IUPAC Name

1-(4-propylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOZDQSADYIDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(n-Propylthio)acetophenone

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